Rhein acyl-beta-D-glucuronide
Description
Rhein acyl-beta-D-glucuronide is the glucuronidated metabolite of rhein, a natural anthraquinone found in medicinal plants like Rheum palmatum (rhubarb). Rhein itself is a potent inhibitor of adipogenesis, targeting fat mass and obesity-associated (FTO) protein, a key regulator of RNA N6-methyladenosine (m6A) demethylation . Glucuronidation, a phase II metabolic process, enhances the water solubility of rhein for excretion.
Properties
Molecular Formula |
C21H16O12 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30) |
InChI Key |
IKYQBZPCZQHNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction Approach
The Mitsunobu reaction is a widely utilized method for synthesizing acyl glucuronides, including rhein acyl-β-D-glucuronide. This method involves coupling rhein’s free carboxylic acid group with a protected glucuronic acid derivative, typically allyl glucuronate, under Mitsunobu conditions. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to facilitate the formation of the glycosidic bond.
Procedure:
-
Activation of Rhein : Rhein is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
-
Glycosylation : Allyl glucuronate is added, followed by DEAD and PPh. The reaction proceeds at 0–5°C for 12–24 hours.
-
Deprotection : The allyl protecting group is removed using palladium(0) catalyst (e.g., Pd/C) in the presence of a nucleophile like morpholine, yielding the free glucuronic acid conjugate.
Advantages :
-
High regioselectivity for the β-anomer due to stereochemical control.
-
Compatibility with acid-sensitive functional groups.
Challenges :
Lewis Acid-Catalyzed Glycosylation
Adapted from morphine glucuronide synthesis, this method leverages Lewis acids to catalyze the coupling of rhein with acyl-protected glucuronate. The approach is advantageous for scalability and reduced metal contamination.
Procedure:
-
Protection of Rhein : Rhein’s carboxylic acid group is acetylated using acetic anhydride.
-
Glycosylation : The acetylated rhein reacts with methyl-2,3,4-tri-O-acetyl-β-D-glucuronate in dichloromethane (DCM) under BF·EtO catalysis at room temperature.
-
Deprotection : Sequential hydrolysis with lithium hydroxide (LiOH) in methanol/water (4:1) removes acetyl groups, followed by neutralization with hydrobromic acid (HBr).
Advantages :
-
Mild reaction conditions (room temperature, short reaction time).
Challenges :
-
Requires multi-step protection/deprotection.
Comparative Analysis of Synthesis Methods
The table below contrasts the two primary synthesis strategies:
Optimization and Yield Enhancements
Solvent and Temperature Optimization
Catalytic Innovations
-
Palladium Alternatives : Nickel-based catalysts reduce costs in deprotection steps but require longer reaction times.
-
Eco-Friendly Lewis Acids : Zinc triflate (Zn(OTf)) offers comparable efficacy to BF·EtO with easier waste management.
Challenges and Solutions in Synthesis
Byproduct Formation
Chemical Reactions Analysis
Hydrolysis and Acyl Migration
Rhein acyl-β-D-glucuronide undergoes first-order degradation through two primary pathways:
-
Hydrolysis : Regeneration of free rhein and glucuronic acid via ester cleavage.
-
Intramolecular acyl migration : Formation of 2-, 3-, and 4-O-acyl positional isomers, which are resistant to β-glucuronidase hydrolysis .
Degradation kinetics depend on:
While specific half-life data for rhein acyl-β-D-glucuronide is unavailable, structurally similar conjugates (e.g., ibuprofen acyl glucuronide) exhibit half-lives of 0.5–24 hours under physiological conditions .
Protein Adduct Formation
Reactive rhein glucuronide participates in covalent binding via:
-
Transacylation : Nucleophilic attack by protein lysine residues on the carbonyl carbon, forming amide bonds .
-
Glycation : Schiff base formation between glucuronic acid aldehyde groups and protein amines, followed by Amadori rearrangement .
Adduct formation correlates with:
-
Glucuronide reactivity (higher electrophilicity = greater adduct burden)
-
Exposure duration (cumulative adduct accumulation in tissues)
Glutathione Conjugation
The electrophilic carbonyl reacts with glutathione (GSH), forming a thioester conjugate . This detoxification pathway competes with protein adduct formation:
Reaction pathway
-
GSH nucleophilic attack at acyl carbon
-
Thioester intermediate formation
-
Hydrolysis to mercapturate derivatives
Enzymatic Interactions
-
UGT-mediated synthesis : Primarily catalyzed by hepatic UGT1A3 and UGT2B7 isoforms, based on rhein's carboxylic acid structure .
-
Transport : MRP2/3 carriers mediate biliary excretion, while OATPs facilitate hepatic uptake .
Stability Optimization Strategies
Modifications to rhein’s structure can enhance glucuronide stability:
Toxicological Implications
-
Idiosyncratic toxicity : Linked to long-lived protein adducts triggering immune responses .
-
Pharmacokinetic effects : Enterohepatic recirculation of hydrolyzed rhein prolongs systemic exposure .
Further studies quantifying rhein-specific glucuronide reactivity and adduct formation kinetics are needed to fully characterize its safety profile.
Scientific Research Applications
Pharmacological Applications
1. Anti-Cancer Activity
Rhein and its derivatives, including rhein acyl-beta-D-glucuronide, have shown promising anti-cancer effects across several types of malignancies:
- Liver Cancer : Studies indicate that this compound can inhibit cell viability and induce apoptosis in liver cancer cell lines such as HepG2 and Huh7. It operates through the inhibition of the Ras/ERK signaling pathway, reducing proliferation and migration in cancer cells .
- Breast Cancer : The compound has demonstrated inhibitory effects on breast cancer cells by promoting the degradation of NF-kB, which is crucial for tumor growth regulation. It has been shown to affect both HER2-overexpressing and control breast cancer cell lines .
- Lung Cancer : Research highlights its role in modulating the IL-6/STAT3 signaling pathway, leading to apoptosis in non-small cell lung cancer cells .
2. Anti-Inflammatory Effects
this compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-kB. This action helps in reducing inflammation-related diseases, including chronic inflammatory conditions .
3. Metabolic Disorders
The compound has been investigated for its potential in managing metabolic disorders such as diabetes:
- Hypoglycemic Effects : this compound influences glucose metabolism by enhancing insulin sensitivity and reducing blood glucose levels through modulation of the PI3K/Akt signaling pathway .
- Lipid Metabolism : It aids in lipid lowering by inhibiting cholesterol absorption and promoting fat metabolism, thus contributing to weight management and prevention of obesity-related complications .
Case Studies
Several studies have documented the effectiveness of this compound in clinical and preclinical settings:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2024 | Liver Cancer | This compound significantly inhibited HepG2 cell viability with an IC50 value of 77.97 μmol/L. |
| Liu et al., 2023 | Breast Cancer | The compound reduced proliferation in MCF-7 cells with an IC50 value of 86 μmol/L, demonstrating potential as a therapeutic agent. |
| Wang et al., 2024 | Diabetes Management | Administration improved insulin sensitivity and reduced blood glucose levels in diabetic rat models, indicating metabolic benefits. |
Mechanism of Action
The mechanism of action of rhein acyl-beta-D-glucuronide involves multiple pathways:
Anti-inflammatory: Inhibits the activation of the MEK/ERK pathway and the DNA binding of NF-kappa B and AP-1 in chondrocytes.
Antitumor: Induces apoptosis and cell cycle arrest through the activation of MAPK and PI3K-AKT signaling pathways.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Antifibrosis: Inhibits the proliferation of fibroblasts and the deposition of extracellular matrix components.
Comparison with Similar Compounds
Table 1: Key Properties of Rhein Acyl-beta-D-glucuronide and Analogs
Reactivity and Stability
Acyl glucuronides exhibit pH-dependent hydrolysis and intramolecular rearrangement. For example, gemfibrozil glucuronide forms four positional isomers in vivo, increasing its reactivity . In contrast, morphine-6-beta-glucuronide is highly stable, contributing to its prolonged analgesic effect .
Metabolic Disposition
Hepatic transporters (e.g., OATP1B1) govern the excretion of acyl glucuronides. Gemfibrozil glucuronide accumulates in bile at concentrations 3,136x higher than in plasma , while rhein glucuronide’s disposition remains unstudied.
Research Findings and Gaps
Rhein-Specific Mechanisms
Comparative Toxicodynamics
Unanswered Questions
- Does this compound retain FTO inhibitory activity?
- What is its half-life and tissue distribution compared to rhein?
- Are adducts formed in vivo, and do they trigger immune responses?
Biological Activity
Rhein acyl-beta-D-glucuronide is a significant metabolite of rhein, a compound derived from the rhubarb plant, known for its various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 460.35 g/mol
- CAS Number : 190605-03-9
- Purity : ≥ 98%
This compound exhibits several biological activities primarily through its interactions with various cellular pathways:
-
Anticancer Activity :
- Rhein has shown significant anticancer properties in various studies. It induces apoptosis in cancer cells by activating the JNK/Jun/Caspase-3 signaling pathway and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
- IC50 Values :
- HepG2 liver cancer cells: 77.97 μmol/L
- MCF-7 breast cancer cells: 1.291 × 10⁵ μmol/L (control), 1.079 × 10⁵ μmol/L (HER2 overexpressing)
- A549 lung cancer cells: 23.9 μmol/L
- Anti-inflammatory Effects :
- Antioxidant Activity :
- Anti-fibrotic Effects :
Pharmacokinetics and Stability
The pharmacokinetics of this compound is characterized by its formation via glucuronidation, a metabolic process that enhances solubility and facilitates excretion. The stability of this metabolite is crucial for its therapeutic efficacy, with half-lives indicating that it remains active in biological systems for extended periods .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Liver Cancer Study : In vitro studies demonstrated that rhein induced apoptosis in HepaRG cells through mitochondrial pathways, suggesting its potential as a liver cancer treatment .
- Breast Cancer Research : Inhibition of cell proliferation was observed in MCF-7 cells treated with rhein, with significant S-phase arrest noted during cell cycle analysis .
- Kidney Fibrosis Model : Animal studies indicated that rhein could reduce collagen deposition in kidney tissues, providing a basis for its use in chronic kidney disease management .
Summary Table of Biological Activities
| Biological Activity | Mechanism of Action | IC50 Value |
|---|---|---|
| Anticancer | Induces apoptosis via JNK/Jun/Caspase pathway | HepG2: 77.97 μmol/L |
| MCF-7: 1.291 × 10⁵ μmol/L | ||
| Anti-inflammatory | Inhibits NF-κB pathway | N/A |
| Antioxidant | Scavenges ROS | N/A |
| Anti-fibrotic | Reduces collagen deposition | N/A |
Q & A
Q. What analytical methodologies are recommended for quantifying Rhein acyl-beta-D-glucuronide in biological matrices?
High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is standard for quantification due to its sensitivity and specificity. For complex biological samples, capillary electrophoresis (CE) with stacking techniques (e.g., FASI-sweeping-AFMC) enhances detection limits (LOD: ~25 ng/mL) by addressing low plasma concentrations . Method validation must include stability assessments under varying pH and temperature conditions to account for acyl glucuronide hydrolysis and isomerization .
Q. How should researchers handle instability issues during sample preparation for this compound?
Immediate acidification (pH 4–5) and storage at −80°C are critical to minimize hydrolysis and intramolecular acyl migration. Stability studies should compare recovery rates under different storage durations and temperatures. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and degradation during analysis .
Q. What enzymatic pathways govern the formation of this compound?
Hepatic UDP-glucuronosyltransferases (UGT1A3, UGT1A9, and UGT2B7) catalyze glucuronidation. In vitro assays using human liver microsomes (HLMs) or recombinant UGT isoforms can identify isoform-specific activity. Co-factor supplementation (e.g., UDPGA) and inhibition studies (e.g., β-glucuronidase) validate enzymatic contributions .
Advanced Research Questions
Q. What mechanisms underlie the hepatotoxic potential of this compound?
Acyl glucuronides form covalent adducts with hepatic proteins (e.g., dipeptidylpeptidase IV, tubulin) via Schiff base reactions, altering protein function and triggering immune-mediated toxicity. Immunoblotting and ELISA detect adducts, while in vivo models (e.g., rodent hepatocytes) assess dose-dependent cytotoxicity . Contradictory in vivo evidence necessitates longitudinal studies to differentiate direct toxicity from secondary metabolic effects .
Q. How can researchers resolve contradictions between in vitro genotoxicity data and in vivo carcinogenicity findings?
While in vitro assays (e.g., M13 forward mutation assay) show DNA strand nicking at high glucuronide concentrations (>1 mM), in vivo relevance remains unclear. Integrate comet assays or transgenic rodent models to evaluate DNA damage in target tissues. Consider competing detoxification pathways (e.g., sulfonation) that may mitigate genotoxicity in vivo .
Q. What advanced techniques characterize protein adducts formed by this compound?
Immunoprecipitation coupled with LC-MS/MS identifies adduct-specific peptides. Comparative proteomics (e.g., 2D-DIGE) quantifies adduct-induced protein expression changes. For functional validation, knock-out cell lines (e.g., UGT-deficient hepatocytes) isolate adduct-mediated toxicity from parent compound effects .
Q. How do hepatic transport proteins influence this compound disposition and toxicity?
Membrane transporters (e.g., MRP2, OATP1B1) establish hepatocyte-to-bile concentration gradients (~1:50:5,000 in plasma:hepatocyte:bile). siRNA silencing or chemical inhibitors (e.g., probenecid) in perfused liver models elucidate transporter roles. Saturation kinetics and drug-drug interaction studies predict clinical scenarios altering adduct accumulation .
Methodological Considerations for Data Interpretation
Q. What statistical approaches address variability in acyl glucuronide-protein adduct quantification?
Non-linear regression models account for time-dependent adduct formation and hydrolysis. Bootstrap resampling improves confidence intervals in low-abundance adduct detection. Normalize data to total protein content or housekeeping proteins (e.g., actin) to reduce inter-sample variability .
Q. How should researchers design experiments to distinguish acyl glucuronide toxicity from parent compound effects?
Use stable isotope-labeled glucuronides (e.g., [²H₁₀]-Ambrisentan acyl-beta-D-glucuronide) to track metabolite-specific interactions. Co-incubate parent compounds with β-glucuronidase inhibitors (e.g., saccharolactone) in cell cultures to isolate glucuronide contributions .
Tables: Key Parameters for Experimental Design
Contradictions and Gaps in Current Evidence
- In Vitro vs. In Vivo Toxicity : While acyl glucuronides show protein/DNA adduction in vitro, their short half-life in vivo may limit toxicity. Studies using humanized liver models or chronic exposure protocols are needed .
- Transport vs. Metabolism : Competing roles of hepatic transporters and metabolic enzymes in glucuronide disposition require mechanistic PK/PD models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
